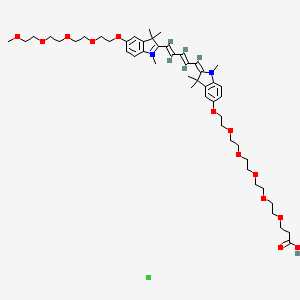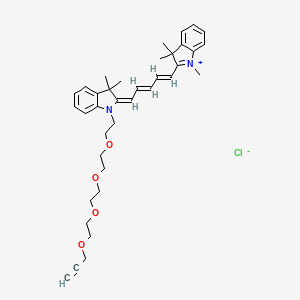
NPT200-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NPT200-11 is an alpha-synuclein (ASYN) misfolding inhibitor which produces multiple benefits in an animal model of Parkinson's disease
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects in Parkinson's Disease Models :
- NPT200-11 showed multiple benefits in an animal model of Parkinson's disease (PD). It was found to reduce ASYN neuropathology, including a reduction in retinal ASYN pathology, cortical ASYN pathology, and associated neuroinflammation. Additionally, it normalized striatal levels of the dopamine transporter (DAT) and improved motor function, suggesting its potential in treating PD and other synucleinopathies (Price et al., 2018).
Application in Biomedical Research :
- Nanoparticle (NP) technology, which includes NPT200-11, has significant applications in bioimaging and biosensing research. It is promising for early-stage cancer diagnosis, stem cell tracking, drug delivery, pathogen detection, and gene delivery (Tallury et al., 2008).
- NPT200-11 is part of the larger field of NP technology, which is increasingly applied in medicine for diagnostics, therapeutics, and drug delivery systems. This includes its use as contrast agents in imaging and carriers for drug and gene delivery into tumors (Joseph et al., 2023).
Innovations in Drug Delivery Systems :
- NPs like NPT200-11 are utilized in drug delivery systems. Their unique properties enable the entrapment of drugs or biomolecules, which can be absorbed onto their surfaces. This technology has significant applications in delivering drugs, proteins, genes, vaccines, and nucleic acids (Zahin et al., 2019).
Biomedical Imaging :
- NPT200-11, as part of NP technology, contributes to advancements in biomedical imaging. The functionalization of NPs allows for targeted delivery to specific locations in the body, enhancing the efficiency of imaging probes and reducing toxicity (Erathodiyil & Ying, 2011).
Eigenschaften
Produktname |
NPT200-11 |
|---|---|
Molekularformel |
C28H39N5O3 |
Molekulargewicht |
493.65 |
IUPAC-Name |
1-(3-(1H-Indol-3-yl)propanoyl)-6-butyl-8-(piperidin-4-ylmethyl)hexahydro-4H-pyrazino[1,2-a]pyrimidine-4,7(6H)-dione |
InChI |
InChI=1S/C28H39N5O3/c1-2-3-8-24-28(36)31(18-20-11-14-29-15-12-20)19-25-32(16-13-27(35)33(24)25)26(34)10-9-21-17-30-23-7-5-4-6-22(21)23/h4-7,17,20,24-25,29-30H,2-3,8-16,18-19H2,1H3 |
InChI-Schlüssel |
KDAJSQJISXIJTN-UHFFFAOYSA-N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
NPT20011; NPT200 11; NPT200-11 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




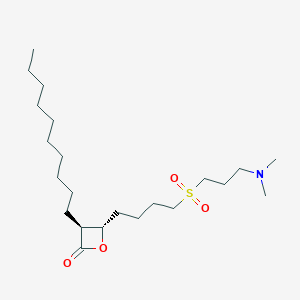
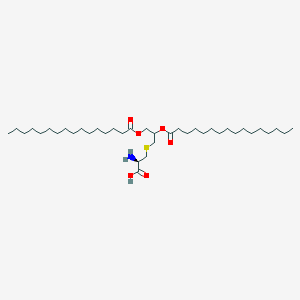
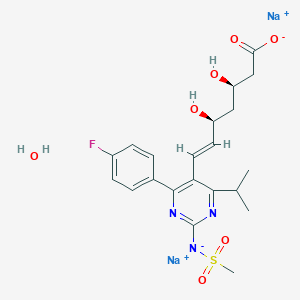

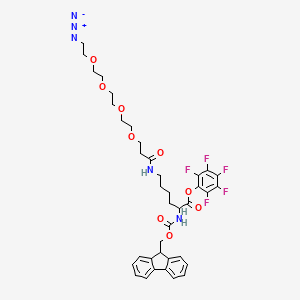
![dimethyl-[(1R,10S,12S,13R,21R,22S,23R,24R)-4,8,12,22,24-pentahydroxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-23-yl]azanium](/img/structure/B1193302.png)
